molecular formula C9H10O4 B1297562 Methyl 2-hydroxy-6-methoxybenzoate CAS No. 22833-69-8

Methyl 2-hydroxy-6-methoxybenzoate

Cat. No. B1297562
CAS RN: 22833-69-8
M. Wt: 182.17 g/mol
InChI Key: YRJIMTHQIPOSJR-UHFFFAOYSA-N
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Description

“Methyl 2-hydroxy-6-methoxybenzoate” is a chemical compound with the CAS Number: 22833-69-8 . It has a molecular weight of 182.18 . The IUPAC name for this compound is methyl 2-hydroxy-6-methoxybenzoate .


Molecular Structure Analysis

The InChI code for “Methyl 2-hydroxy-6-methoxybenzoate” is 1S/C9H10O4/c1-12-7-5-3-4-6 (10)8 (7)9 (11)13-2/h3-5,10H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“Methyl 2-hydroxy-6-methoxybenzoate” is a solid at room temperature . It should be stored in a refrigerator .

Safety and Hazards

The compound has been classified with the signal word “Warning” under the GHS07 pictogram . Hazard statements associated with it include H315, H319, H335 , which correspond to skin irritation, serious eye irritation, and respiratory system irritation respectively. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) .

Mechanism of Action

Biochemical Pathways

It has been used in the synthesis of bioactive natural products , suggesting that it may interact with various biochemical pathways

Result of Action

It has been used in the synthesis of bioactive natural products , suggesting that it may have significant molecular and cellular effects

properties

IUPAC Name

methyl 2-hydroxy-6-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-12-7-5-3-4-6(10)8(7)9(11)13-2/h3-5,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRJIMTHQIPOSJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30335771
Record name Methyl 2-hydroxy-6-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30335771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-hydroxy-6-methoxybenzoate

CAS RN

22833-69-8
Record name Methyl 2-hydroxy-6-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30335771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 6-methoxysalicylic acid (10.0 g, 59.5 mmol) in methanol (40 mL) and sulfuric acid (2 mL) is heated at reflux 48 h. Although some acid remains the reaction is concentrated to remove the methanol and partitioned between ethyl acetate and saturated sodium carbonate solution. The organic phase is separated and washed with sodium carbonate until no acid remains by TLC analysis. The organic phase is dried and concentrated to provide the title compound as a low melting solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of methyl 2-hydroxy-6-methoxybenzoate in Securidaca longipedunculata?

A1: While methyl salicylate is identified as the primary volatile component in the root bark of Securidaca longipedunculata [], methyl 2-hydroxy-6-methoxybenzoate is found as a minor constituent. Its presence, along with its benzyl analogue, contradicts previous reports on the composition of the plant's extracts []. Furthermore, this compound, isolated alongside other constituents, did not exhibit antibacterial or antifungal activity against the tested microorganisms, unlike other compounds found in the plant [].

Q2: How does the activity of methyl 2-hydroxy-6-methoxybenzoate compare to other compounds isolated from Securidaca longipedunculata?

A2: In studies focusing on the antiplasmodial activity of Securidaca longipedunculata extracts, methyl 2-hydroxy-6-methoxybenzoate did not display significant activity []. This contrasts with other isolated compounds, such as 2,3,4,5-tetramethoxybenzophenone and 4-hydroxy-2,3-dimethoxybenzophenone, which exhibited notable in vitro antiplasmodial activity []. This suggests that the structural differences between these compounds significantly impact their biological activity.

Q3: Are there future research directions for methyl 2-hydroxy-6-methoxybenzoate derived from Securidaca longipedunculata?

A3: Although methyl 2-hydroxy-6-methoxybenzoate did not exhibit significant biological activity in the cited studies [, ], further research could explore potential synergistic effects with other compounds from Securidaca longipedunculata. Additionally, investigating its role in the plant itself, beyond its antimicrobial or antiplasmodial potential, could provide a more comprehensive understanding of its significance.

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